molecular formula C12H16Cl2N2O2S B11819123 [[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride

[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride

Cat. No.: B11819123
M. Wt: 323.2 g/mol
InChI Key: YTALDTVBQDBWRR-UHFFFAOYSA-N
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Description

[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a methylamino methanol moiety. The presence of the thiazole ring is particularly significant as it is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride typically involves the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with formaldehyde and methylamine to introduce the methylamino methanol group . The final product is obtained as a dihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promising results in inhibiting the growth of various bacterial and viral strains .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Industry

In the industrial sector, this compound is used in the production of dyes, fungicides, and biocides. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can bind to specific sites on enzymes, inhibiting their activity. The methoxyphenyl group can interact with cellular membranes, disrupting their integrity . These interactions lead to the compound’s antimicrobial, antiviral, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride is unique due to its combination of a methoxyphenyl group and a thiazole ring. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H16Cl2N2O2S

Molecular Weight

323.2 g/mol

IUPAC Name

[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride

InChI

InChI=1S/C12H14N2O2S.2ClH/c1-16-11-5-3-2-4-9(11)10-7-17-12(14-10)6-13-8-15;;/h2-5,7,13,15H,6,8H2,1H3;2*1H

InChI Key

YTALDTVBQDBWRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)CNCO.Cl.Cl

Origin of Product

United States

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